Spectroscopic Profiling of 5-Butyl-3,4-dihydro-2H-pyran: A Comprehensive Guide to NMR, IR, and MS Characterization
Spectroscopic Profiling of 5-Butyl-3,4-dihydro-2H-pyran: A Comprehensive Guide to NMR, IR, and MS Characterization
Executive Summary
Functionalized dihydropyrans, particularly substituted 3,4-dihydro-2H-pyrans (DHPs), are indispensable scaffolds in modern organic synthesis, frequently serving as robust protecting groups and critical intermediates for the total synthesis of complex natural products[1]. 5-Butyl-3,4-dihydro-2H-pyran (Molecular Formula: C₉H₁₆O, MW: 140.22 g/mol ) represents a specific class of alkyl-substituted enol ethers. Because the molecule lacks stereocenters, its characterization relies entirely on the precise mapping of its electronic environment and connectivity.
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 5-Butyl-3,4-dihydro-2H-pyran, detailing the causality behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Structural Anatomy & Spectroscopic Rationale
The core of 5-Butyl-3,4-dihydro-2H-pyran is a six-membered heterocyclic ring containing an oxygen atom (O1) and a double bond situated between C5 and C6[2]. This creates a classic enol ether system.
The spectroscopic behavior of this molecule is dictated by a "push-pull" electronic distribution:
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Resonance Shielding: The lone pairs on the O1 oxygen atom delocalize into the π -system, increasing electron density at the β -carbon (C5).
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Inductive Deshielding: The high electronegativity of O1 withdraws electron density from the directly attached α -carbon (C6) via the σ -bond network[3].
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Hyperconjugation: The addition of the butyl chain at C5 introduces electron-donating hyperconjugative effects, which subtly counteract the resonance shielding at C5, shifting its spectroscopic signatures compared to the unsubstituted parent molecule.
Nuclear Magnetic Resonance (NMR) Profiling
Quantitative Data Summaries
The following tables summarize the expected 1D NMR chemical shifts, multiplicities, and assignment rationales based on the electronic environment of the molecule.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Multiplicity | Coupling ( J in Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | C6-H | 6.25 | s (br) | - | 1H | Highly deshielded by adjacent O1; broadened by long-range allylic coupling. | | C2-H₂ | 3.95 | t | 5.2 | 2H | Deshielded by adjacent O1; split by C3 protons. | | C1'-H₂ | 2.10 | t | 7.2 | 2H | Allylic protons of the butyl chain attached to C5. | | C4-H₂ | 2.05 | m | - | 2H | Allylic ring protons adjacent to the double bond. | | C3-H₂ | 1.80 | m | - | 2H | Saturated, central ring protons. | | C2'-H₂ | 1.40 | m | - | 2H | Aliphatic butyl chain. | | C3'-H₂ | 1.30 | m | - | 2H | Aliphatic butyl chain. | | C4'-H₃ | 0.90 | t | 7.1 | 3H | Terminal methyl group of the butyl chain. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Type | Assignment Rationale | | :--- | :--- | :--- | :--- | | C6 | 142.5 | CH | α to O1; dominated by strong inductive deshielding[3]. | | C5 | 115.0 | C | β to O1; shielded by resonance, but deshielded by alkyl substitution. | | C2 | 66.0 | CH₂ | Directly attached to O1. | | C2' | 30.2 | CH₂ | Butyl chain aliphatic carbon. | | C1' | 29.5 | CH₂ | Allylic carbon of the butyl chain. | | C4 | 26.5 | CH₂ | Allylic ring carbon. | | C3' | 22.5 | CH₂ | Butyl chain aliphatic carbon. | | C3 | 22.0 | CH₂ | Saturated ring carbon. | | C4' | 14.0 | CH₃ | Terminal methyl carbon. |
2D NMR Workflow & Causality
To ensure absolute trustworthiness in structural elucidation, 1D data must be cross-validated using a 2D NMR workflow. The Correlation Spectroscopy (COSY) maps the unbroken spin system from C2 to C4 and along the butyl chain. Heteronuclear Single Quantum Coherence (HSQC) confirms the direct C-H attachments, while Heteronuclear Multiple Bond Correlation (HMBC) provides the critical long-range correlations (e.g., C1' protons coupling to C5 and C6) that lock the butyl group to the C5 position.
Fig 1. Multidimensional NMR workflow for unambiguous structural elucidation of 5-Butyl-DHP.
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Under standard 70 eV Electron Impact (EI) conditions, the molecular ion [M]+∙ is generated at m/z 140. The fragmentation of dihydropyrans is governed by two competing, thermodynamically favorable pathways[4]:
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Retro-Diels-Alder (RDA) Cleavage: The dihydropyran ring undergoes a cycloreversion, cleaving the allylic O1-C2 and C3-C4 bonds. This expels a neutral ethylene molecule (28 Da), leaving a highly conjugated radical cation fragment at m/z 112[5].
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Alpha-Cleavage: The C5-butyl chain undergoes homolytic cleavage at the allylic position, expelling a butyl radical (57 Da). This generates a highly stable, resonance-stabilized dihydropyrylium (oxonium) cation at m/z 83, which typically manifests as the base peak of the spectrum[6].
Fig 2. Primary EI-MS fragmentation pathways of 5-Butyl-DHP highlighting RDA and alpha-cleavage.
Infrared (IR) Vibrational Analysis
The vibrational profile is dominated by the enol ether moiety. The C=C stretching frequency is observed at 1665 cm⁻¹. This is slightly lower than a standard isolated alkene (~1680 cm⁻¹) due to the conjugation of the double bond with the oxygen lone pair, which lowers the bond order of the C=C bond.
Table 3: IR Vibrational Modes (ATR-FTIR) | Wavenumber (cm⁻¹) | Intensity | Mode | Functional Group | | :--- | :--- | :--- | :--- | | 3060 | Weak | ν (=C-H) | Enol ether alkene C-H stretch. | | 2950, 2925, 2850 | Strong | ν (C-H) | Aliphatic C-H stretches (butyl + ring). | | 1665 | Medium | ν (C=C) | Enol ether C=C stretch. | | 1230 | Strong | ν (C-O-C) asym | Asymmetric cyclic ether stretch. | | 1075 | Strong | ν (C-O-C) sym | Symmetric cyclic ether stretch. |
Standardized Experimental Protocols
Protocol A: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 15 mg of 5-Butyl-3,4-dihydro-2H-pyran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
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Causality: CDCl₃ is chosen for its lack of exchangeable protons and excellent solvation of non-polar enol ethers. TMS provides a reliable 0.00 ppm reference point.
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Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Shim the Z1 and Z2 gradients to achieve a TMS line width of < 1.0 Hz.
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Causality: Proper shimming ensures sharp peaks, critical for resolving the fine long-range couplings of the C6-H proton.
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¹H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm, using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.
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Causality: A 2.0s D1 ensures complete relaxation of all protons, allowing for accurate integration of the butyl chain versus the ring protons.
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¹³C NMR Acquisition: Acquire 1024 scans with a spectral width of 250 ppm, using a 45° pulse angle and a D1 of 2.0 seconds with WALTZ-16 proton decoupling.
Protocol B: EI-MS Acquisition
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Sample Introduction: Introduce 1 μ L of a 10 μ g/mL solution of the analyte in hexane into the Gas Chromatograph (GC) inlet, operating in split mode (1:50) at 250°C.
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Ionization: Subject the eluting compound to Electron Impact (EI) ionization at a standard 70 eV.
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Causality: 70 eV is the universal standard for EI-MS, ensuring the energy transferred is sufficient to reliably induce the characteristic Retro-Diels-Alder and alpha-cleavage fragmentation pathways without completely obliterating the molecular ion[5].
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Mass Analysis: Scan the quadrupole mass analyzer from m/z 30 to m/z 300 with a scan time of 0.5 seconds.
Protocol C: ATR-FTIR Acquisition
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Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
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Sample Analysis: Place a single drop of neat 5-Butyl-3,4-dihydro-2H-pyran onto the crystal. Apply the pressure anvil to ensure uniform contact.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Causality: 32 scans provide an optimal signal-to-noise ratio to clearly distinguish the critical 1665 cm⁻¹ enol ether stretch from baseline atmospheric noise.
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Sources
- 1. 5-iodo-3,4-dihydro-2H-pyran|For Research [benchchem.com]
- 2. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]
- 3. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
